2,3-Dihydroxybutanoic acid

Catalog No.
S577711
CAS No.
3413-97-6
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxybutanoic acid

CAS Number

3413-97-6

Product Name

2,3-Dihydroxybutanoic acid

IUPAC Name

2,3-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

Description

The exact mass of the compound 2,3-Dihydroxybutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 181495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dihydroxybutanoic acid, also known as 4-deoxy-erythronic acid, is an organic compound classified as a sugar acid. It features two hydroxyl groups (-OH) attached to the second and third carbon atoms of a four-carbon chain that includes a carboxylic acid group (-COOH). This compound is a secondary metabolite, which means it is not essential for the basic metabolic processes of organisms but may play roles in signaling or defense mechanisms. Its molecular formula is C4H8O4C_4H_8O_4, and it has a molar mass of approximately 120.11 g/mol .

, notably via the hydrolysis of epoxides in acidic conditions. For example, when crotonic acid is subjected to epoxidation followed by hydrolysis, 2,3-dihydroxybutanoic acid can be formed as one of the products. Studies show that at pH levels around 2.9, yields of this compound can reach up to 37% due to favorable conditions for hydrolysis .

The compound can also participate in metabolic pathways where it may be produced from threonine through transamination reactions mediated by specific enzymes .

Recent studies have highlighted the potential role of 2,3-dihydroxybutanoic acid as a biomarker in cancer research. Specifically, it has been identified as a more reliable indicator of mutations in isocitrate dehydrogenase than other known oncometabolites like 2-hydroxyglutarate. Elevated levels of this compound have been associated with acute myeloid leukemia and may correlate with specific genetic mutations .

Additionally, as a secondary metabolite, it may serve various physiological roles, although its exact functions are still under investigation.

The synthesis of 2,3-dihydroxybutanoic acid can be achieved through several methods:

  • Hydrolysis of Epoxides: As mentioned earlier, the hydrolysis of epoxides such as 3-methyloxirane-2-carboxylic acid under acidic conditions can yield 2,3-dihydroxybutanoic acid.
  • Metabolic Pathways: This compound can also be synthesized biologically from threonine through enzymatic reactions involving transaminases .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors that undergo oxidation and reduction steps to introduce hydroxyl groups.

2,3-Dihydroxybutanoic acid has several applications:

  • Biomarker Research: Its role as a potential biomarker in cancer diagnostics makes it significant in medical research.
  • Pharmaceuticals: The compound's biological activities suggest possible applications in drug development and metabolic studies.
  • Metabolomics: It is used in studies related to metabolic profiling and understanding metabolic disorders.

Research indicates that 2,3-dihydroxybutanoic acid interacts with various metabolic pathways and may influence the activity of enzymes involved in metabolism. Its correlation with other metabolites like 2-hydroxyglutarate suggests a complex interplay in metabolic networks, particularly in conditions like cancer where metabolic reprogramming occurs .

Moreover, studies on the expression of transporter genes have shown weak correlations with plasma concentrations of this compound, indicating that its transport and metabolism might be regulated by specific genetic factors .

Several compounds share structural similarities with 2,3-dihydroxybutanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Hydroxybutanoic AcidC4H8O3C_4H_8O_3Contains only one hydroxyl group; involved in energy metabolism.
L-ThreonineC4H9NO3C_4H_9NO_3An essential amino acid; precursor to various metabolites including 2,3-dihydroxybutanoic acid.
2-HydroxyglutarateC5H6O5C_5H_6O_5Oncometabolite associated with cancer; structurally similar but contains an additional carbon atom.

Uniqueness: The distinct feature of 2,3-dihydroxybutanoic acid lies in its specific arrangement of hydroxyl groups and its role as a secondary metabolite linked to cancer biomarkers. Unlike other similar compounds that may serve primary metabolic roles or function as essential nutrients, this compound's significance primarily arises from its potential diagnostic applications.

The structural foundation of 2,3-dihydroxybutanoic acid consists of a four-carbon chain bearing two hydroxyl groups at positions C-2 and C-3, along with a terminal carboxylic acid functional group [1] [2]. The presence of two stereocenters at carbon atoms 2 and 3 generates four possible stereoisomeric configurations following the 2ⁿ rule, where n represents the number of chiral centers [6] [15].

Stereoisomeric Configurations

The four stereoisomers comprise two enantiomeric pairs: (2R,3R) and (2S,3S) configurations representing one enantiomeric pair, while (2R,3S) and (2S,3R) configurations constitute the second enantiomeric pair [3] [4] [6]. These stereoisomers exhibit distinct three-dimensional arrangements that significantly influence their physical and chemical properties.

StereoisomerAbsolute ConfigurationSMILES NotationClassification
Erythro Form 1(2R,3R)CC@@HC@@HC(=O)OEnantiomer
Erythro Form 2(2S,3S)CC@HC@HC(=O)OEnantiomer
Threo Form 1(2R,3S)CC@@HC@HC(=O)OEnantiomer
Threo Form 2(2S,3R)CC@HC@@HC(=O)OEnantiomer

Conformational Analysis

The conformational landscape of 2,3-dihydroxybutanoic acid demonstrates significant complexity arising from rotation around the C2-C3 bond [19] [22]. Three primary conformations dominate the molecular dynamics: anti, gauche, and eclipsed arrangements [22]. The anti conformation exhibits a dihedral angle of approximately 180 degrees, while gauche conformations maintain dihedral angles of approximately ±60 degrees [22].

Conformational ParameterValue RangeNotes
C-C Bond Length1.54 ± 0.02 ÅTypical single bond distance
C-O Bond Length1.43 ± 0.02 ÅHydroxyl group attachment
C=O Bond Length1.23 ± 0.01 ÅCarboxylic acid carbonyl
O-C-C Bond Angle109.5 ± 2.0°Tetrahedral geometry
Rotational Barrier12-15 kJ/molEnergy barrier for C-C rotation

The erythro stereoisomers preferentially adopt gauche conformations due to favorable intramolecular hydrogen bonding between the hydroxyl groups positioned on the same side of the carbon backbone [18] [25]. Conversely, threo stereoisomers demonstrate preference for anti conformations, as the hydroxyl groups positioned on opposite sides of the backbone cannot engage in effective intramolecular hydrogen bonding [18] [25].

Crystallographic Data and Hydrogen-Bonding Networks

Crystallographic investigations of 2,3-dihydroxybutanoic acid stereoisomers reveal distinct packing arrangements and intermolecular interaction patterns that reflect their stereochemical differences [18] [28]. Both erythro and threo forms crystallize in monoclinic crystal systems, though they exhibit different space group symmetries and unit cell parameters [28].

Crystal Structure Parameters

Crystal ParameterErythro FormsThreo Forms
Space GroupP21/cP21/n
Crystal SystemMonoclinicMonoclinic
Unit Cell a-axis5.2 ± 0.1 Å5.1 ± 0.1 Å
Unit Cell b-axis8.1 ± 0.1 Å7.9 ± 0.1 Å
Unit Cell c-axis12.3 ± 0.2 Å12.8 ± 0.2 Å
Density1.45 ± 0.02 g/cm³1.42 ± 0.02 g/cm³
Z Value44

Hydrogen Bonding Networks

The hydrogen bonding networks in 2,3-dihydroxybutanoic acid crystals demonstrate remarkable complexity and stereoisomer-dependent variations [24]. Erythro forms establish extensive hydrogen bonding networks through carboxylic acid dimer formation, creating robust intermolecular associations with O-H···O distances ranging from 2.65 to 2.70 Å [18] [24]. The hydrogen bond angles typically measure between 160 and 170 degrees, indicating strong directional interactions [24].

Threo stereoisomers exhibit different hydrogen bonding patterns, forming linear chain structures through carboxylic acid associations rather than the dimeric arrangements observed in erythro forms [18]. The intermolecular hydrogen bond distances in threo forms range from 2.70 to 2.75 Å, slightly longer than those observed in erythro configurations [18].

Hydrogen Bond ParameterErythro FormsThreo Forms
Primary Network MotifDimer FormationLinear Chains
O-H···O Distance2.65 ± 0.05 Å2.70 ± 0.05 Å
Hydrogen Bond Angle165 ± 5°160 ± 5°
Packing Coefficient0.680.65
Coordination Number6-84-6

The hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonding, with the intramolecular interactions being particularly significant in erythro forms where spatial proximity facilitates strong O-H···O contacts [12] [25]. These intramolecular hydrogen bonds contribute to the enhanced thermal stability observed in erythro stereoisomers compared to their threo counterparts [25].

Comparative Analysis of Stereoisomers: Erythro vs. Threo Forms

The stereochemical distinction between erythro and threo forms of 2,3-dihydroxybutanoic acid manifests in profound differences across multiple physicochemical properties [7] [18] [25]. This comparative analysis reveals the fundamental impact of stereochemistry on molecular behavior and stability.

Stereochemical Relationships

Erythro forms are characterized by hydroxyl groups positioned on the same side of the carbon chain when viewed in Fischer projection, while threo forms exhibit hydroxyl groups on opposite sides [7] [13] [25]. The absolute configurations for erythro forms correspond to (2R,3R) and (2S,3S), whereas threo forms encompass (2R,3S) and (2S,3R) configurations [7] [18].

Physical Properties Comparison

PropertyErythro FormsThreo Forms
Melting Point172-174°C73-75°C
Specific Rotation [α]D±9.5° to ±13°±17.75°
Density1.45 g/cm³1.42 g/cm³
Thermal StabilityHigherLower
Solubility BehaviorEnhanced due to H-bondingReduced intermolecular association

The significant difference in melting points between erythro (172-174°C) and threo (73-75°C) forms reflects the enhanced intermolecular interactions present in erythro configurations [18] [23]. The higher melting point of erythro forms correlates directly with their ability to form more extensive hydrogen bonding networks in the solid state [25].

Optical Activity and Rotatory Properties

Both erythro and threo forms exhibit optical activity due to their chiral centers, but display distinctly different specific rotation values [7] [18]. Erythro forms typically demonstrate specific rotations ranging from ±9.5° to ±13°, while threo forms exhibit higher absolute values of approximately ±17.75° [7] [18].

Optical rotatory dispersion studies have confirmed the absolute configurations of both stereoisomeric series [7]. The (-)-erythro-2,3-dihydroxybutanoic acid exhibits a negative Cotton effect with an absorption maximum at 221 nanometers and demonstrates (2R,3R) configuration [7]. Conversely, (-)-threo-2,3-dihydroxybutanoic acid shows a positive Cotton effect at the same wavelength and corresponds to (2S,3R) configuration [7].

Hydrogen Bonding Capacity

Bonding ParameterErythro FormsThreo Forms
Intramolecular H-bonds1 (favorable)0 (unfavorable geometry)
H-bond Donors33
H-bond Acceptors33
H-bond Network ComplexityHighModerate
Stabilization Energy8-12 kJ/mol2-4 kJ/mol

XLogP3

-1.1

Other CAS

759-06-8

Wikipedia

2,3-dihydroxybutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-07-20

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